molecular formula C21H22O4 B14958573 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14958573
M. Wt: 338.4 g/mol
InChI Key: HGAOBBDXTHPJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with various substituents that may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications For instance, the reaction might start with the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by cyclization to form the chromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted chromenes.

Scientific Research Applications

3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular pathways. For example, it might inhibit certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
  • 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one may exhibit unique biological activities due to the specific positioning of its substituents. The methoxy group at the 3-position of the benzyl ether can influence its interaction with biological targets, potentially enhancing its efficacy or selectivity.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-ethyl-7-[(3-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C21H22O4/c1-5-17-13(2)18-9-10-19(14(3)20(18)25-21(17)22)24-12-15-7-6-8-16(11-15)23-4/h6-11H,5,12H2,1-4H3

InChI Key

HGAOBBDXTHPJEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)OC)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.